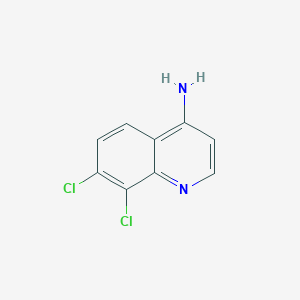

4-Amino-7,8-dicloroquinolina

Descripción general

Descripción

4-Amino-7,8-dichloroquinoline, also known as 4-Amino-7,8-dichloroquinoline (4-ADQ) is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular formula of C9H7Cl2N and a molecular weight of 206.09 g/mol. 4-ADQ is used as a building block in organic synthesis, as a reagent in a variety of biochemical and physiological experiments, and as a precursor in the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Inhibición de la Comunicación Celular

4-Amino-7,8-dicloroquinolina: los derivados se han estudiado por su potencial como inhibidores de la comunicación celular. Esta aplicación es particularmente relevante en la lucha contra Pseudomonas aeruginosa, un patógeno multirresistente. Los compuestos sintetizados a partir de this compound han mostrado resultados prometedores en la prevención de la formación de biopelículas y la erradicación de biopelículas preformadas, así como en la inhibición de factores de virulencia como la piocianina .

Actividad Antimicrobiana

Se han explorado las propiedades antimicrobianas de los derivados de la this compound, y algunos compuestos han mostrado valores de MIC tan bajos como 1,5 a 12,5 µg/mL. Estos compuestos se han sintetizado mediante reacciones de sustitución aromática nucleófila y han mostrado actividad contra diversas cepas bacterianas, aunque no han mostrado actividad antifúngica .

Compuestos Híbridos Antimicrobianos

Se han desarrollado compuestos híbridos que combinan This compound con otras moléculas para mejorar la actividad antimicrobiana. Estos híbridos han sido efectivos contra cepas bacterianas comunes, lo que demuestra la versatilidad de la this compound como andamiaje para desarrollar nuevos agentes antimicrobianos .

Síntesis de Piperaquina

This compound: se ha utilizado como reactivo de partida en la síntesis de piperaquina, un fármaco utilizado en terapias combinadas para el tratamiento de la malaria. Esto destaca el papel del compuesto en el desarrollo de medicamentos que salvan vidas .

Safety and Hazards

Direcciones Futuras

The synthesized 4-Amino-7,8-dichloroquinoline analog is much less toxic than chloroquine and that the nanoparticulate system allowed for the prolonged release of the analog without evidence of adverse effects on the cell lines used . Therefore, it is suggested that the analog could be a potential therapeutic option for COVID-19 .

Mecanismo De Acción

Target of Action

4-Amino-7,8-dichloroquinoline and its derivatives have been found to have a wide range of biological activities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities . The primary targets of these compounds are often the proteins or enzymes involved in these biological processes.

Mode of Action

It is known that the compound is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This suggests that the compound may interact with its targets through similar nucleophilic substitution reactions, leading to changes in the targets’ structure and function.

Biochemical Pathways

These could include pathways related to virulence, malaria, leishmaniasis, platelet aggregation, viral infections, inflammation, immune modulation, and cancer .

Pharmacokinetics

The pharmacokinetics of related 4-aminoquinolines such as chloroquine and amodiaquine have been well-studied .

Result of Action

It is known that some derivatives of 7-chloro-4-aminoquinolines have high antimicrobial potential . These compounds have been found to display minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL . This suggests that 4-Amino-7,8-dichloroquinoline and its derivatives may have potent antimicrobial effects at the molecular and cellular levels.

Action Environment

It is known that the biological activity of 7-chloro-4-aminoquinoline derivatives can be influenced by the length of the carbon-chain linker and the electronic properties of the compounds . This suggests that the action of 4-Amino-7,8-dichloroquinoline may also be influenced by similar structural and electronic factors.

Análisis Bioquímico

Biochemical Properties

4-Amino-7,8-dichloroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in DNA and RNA synthesis, such as topoisomerases and polymerases . Additionally, 4-Amino-7,8-dichloroquinoline can bind to heme, a component of hemoglobin, disrupting its function and leading to the accumulation of toxic heme derivatives . These interactions highlight the compound’s potential as an antimicrobial and antimalarial agent.

Cellular Effects

The effects of 4-Amino-7,8-dichloroquinoline on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-7,8-dichloroquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby modulating the cellular response to infections . Furthermore, the compound can disrupt mitochondrial function, leading to changes in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Amino-7,8-dichloroquinoline involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, 4-Amino-7,8-dichloroquinoline inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and repair . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Additionally, the compound can interfere with the function of heme, leading to the generation of reactive oxygen species and oxidative stress . These molecular interactions underpin the compound’s antimicrobial and anticancer properties.

Temporal Effects in Laboratory Settings

The effects of 4-Amino-7,8-dichloroquinoline change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-Amino-7,8-dichloroquinoline has been shown to cause persistent changes in cellular function, such as alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of 4-Amino-7,8-dichloroquinoline vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing the dosage to achieve the desired therapeutic effect while minimizing toxicity. Additionally, the compound’s pharmacokinetics and pharmacodynamics can vary with dosage, influencing its efficacy and safety profile .

Metabolic Pathways

4-Amino-7,8-dichloroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted in the urine and feces . The metabolic pathways of 4-Amino-7,8-dichloroquinoline can influence its biological activity and toxicity, as some metabolites may retain or even enhance the parent compound’s activity .

Transport and Distribution

The transport and distribution of 4-Amino-7,8-dichloroquinoline within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of 4-Amino-7,8-dichloroquinoline within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters . These factors can affect the compound’s efficacy and toxicity in different tissues.

Subcellular Localization

The subcellular localization of 4-Amino-7,8-dichloroquinoline plays a crucial role in its activity and function. The compound can localize to various cellular compartments, such as the nucleus, mitochondria, and lysosomes . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . For instance, 4-Amino-7,8-dichloroquinoline can accumulate in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . The subcellular localization of the compound can also affect its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

7,8-dichloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNLLDGKTSLFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589045 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

948293-25-2 | |

| Record name | 7,8-Dichloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948293-25-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)

![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)